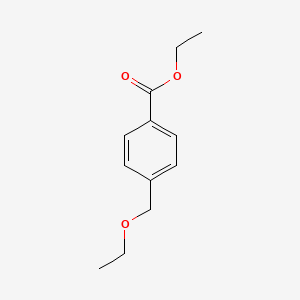

Ethyl 4-(ethoxymethyl)benzoate

Description

Ethyl 4-(ethoxymethyl)benzoate is an aromatic ester featuring a benzoate core substituted with an ethoxymethyl (-OCH₂CH₃) group at the para position. This compound is characterized by its ether-linked ethoxy moiety, which influences its physicochemical properties, such as solubility, polarity, and reactivity. Below, we compare these analogs to infer properties and applications of Ethyl 4-(ethoxymethyl)benzoate.

Properties

IUPAC Name |

ethyl 4-(ethoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-9-10-5-7-11(8-6-10)12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFRLIJNSJBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732596 | |

| Record name | Ethyl 4-(ethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133017-02-4 | |

| Record name | Ethyl 4-(ethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(ethoxymethyl)benzoate can be synthesized through the esterification of 4-(ethoxymethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of ethyl 4-(ethoxymethyl)benzoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Types of Reactions:

Oxidation: Ethyl 4-(ethoxymethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield alcohol derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: 4-(ethoxymethyl)benzoic acid.

Reduction: 4-(ethoxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(ethoxymethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(ethoxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Substituent Diversity and Functional Impact

The substituent at the para position of the benzoate ester dictates chemical reactivity, biological activity, and industrial utility. Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Ethyl 4-Substituted Benzoates

Physicochemical Properties

- Solubility: Ethyl 4-(dimethylamino)benzoate’s dimethylamino group confers high solubility in polar aprotic solvents (e.g., DMSO), whereas Ethyl 4-(sulfooxy)benzoate is water-soluble due to its sulfate group . Ethyl 4-(ethoxymethyl)benzoate likely exhibits intermediate polarity.

- Thermal Stability: Urea-linked analogs (e.g., Ethyl 4-(carbamoylamino)benzoate) show stability up to 200°C, critical for pharmaceutical processing .

Biological Activity

Ethyl 4-(ethoxymethyl)benzoate is a compound belonging to the class of benzoic acid esters, characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing a comprehensive overview of its effects on microorganisms and other biological systems.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 133017-02-4

- LogP : 2.68 (indicating moderate lipophilicity)

Biological Activity Overview

Ethyl 4-(ethoxymethyl)benzoate has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. The compound's efficacy has been evaluated through several in vitro assays, demonstrating significant biological activity.

Antimicrobial Activity

-

Bacterial Inhibition : Research indicates that ethyl 4-(ethoxymethyl)benzoate exhibits antibacterial activity against common pathogens such as:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

-

Fungal Inhibition : The compound also shows antifungal properties against:

- Candida albicans

- Aspergillus flavus

- Trichophyton mentagrophytes

The results from these studies suggest that ethyl 4-(ethoxymethyl)benzoate could serve as a potential candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Case Studies and Research Findings

A notable study conducted by researchers synthesized a series of derivatives related to ethyl 4-(ethoxymethyl)benzoate and assessed their biological activities. The findings revealed that compounds with similar structures exhibited varying degrees of antimicrobial effectiveness, with some derivatives outperforming standard antibiotics in specific tests .

Table 1: Summary of Biological Activity

| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | Activity Level |

|---|---|---|---|

| Ethyl 4-(ethoxymethyl)benzoate | E. coli, S. aureus, P. aeruginosa | C. albicans, A. flavus | Significant |

| Ethyl 2-(substituted benzylthio)-4... | Various Gram-negative and Gram-positive | Various fungi | Varies by substitution |

The exact mechanism through which ethyl 4-(ethoxymethyl)benzoate exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with microbial cell membranes or enzymes critical for their survival. Further research is necessary to clarify these pathways and optimize the compound's structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(ethoxymethyl)benzoate, and how is purity validated in academic research?

- Methodological Answer : Ethyl 4-(ethoxymethyl)benzoate derivatives are typically synthesized via multi-step reactions. For example, ethyl 4-aminobenzoate can react with tetramethylthiuram disulfide (DTMT) to form thioamide intermediates, followed by deamination or hydrazine hydrate treatment . Purity is confirmed using thin-layer chromatography (TLC) and spectroscopic techniques (¹H/¹³C-NMR, IR) to verify functional groups and structural integrity . Quantify yields using gravimetric analysis after recrystallization.

Q. How does Ethyl 4-(dimethylamino)benzoate compare to other co-initiators in resin-based systems?

- Methodological Answer : In resin cements, Ethyl 4-(dimethylamino)benzoate (Et-PABA) exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate (DMAEMA), achieving superior degrees of monomer conversion. Evaluate this via Fourier-transform infrared spectroscopy (FTIR) to track C=C bond consumption. Optimize concentrations (e.g., 1:2 vs. 1:1 initiator/amine ratios) and assess physical properties (e.g., hardness, solubility) using differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling Ethyl 4-(ethoxymethyl)benzoate derivatives?

- Methodological Answer : Prioritize SDS guidelines for lab handling: use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with inert adsorbents (e.g., vermiculite). In case of exposure, follow first-aid protocols: rinse eyes with water for 15 minutes and administer oxygen if respiratory distress occurs . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in Ethyl 4-(ethoxymethyl)benzoate derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Challenges include resolving disorder in ethoxymethyl groups or hydrogen bonding networks. Validate thermal parameters (B-factors) and electron density maps. Compare results with DFT-optimized geometries to identify discrepancies .

Q. What strategies optimize multi-step synthesis of Ethyl 4-(ethoxymethyl)benzoate analogs with high regioselectivity?

- Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation. Monitor intermediates via LC-MS to detect side products (e.g., over-alkylation). Use green solvents (e.g., dioxane/water mixtures) to improve sustainability. For troubleshooting low yields, conduct kinetic studies under varying temperatures (40–60°C) and catalyst loadings .

Q. How can in vitro assays evaluate the antitumor potential of Ethyl 4-(ethoxymethyl)benzoate derivatives?

- Methodological Answer : Screen cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pair with molecular docking to predict binding affinity for targets like tubulin or topoisomerases. Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation). Compare IC₅₀ values against cisplatin controls .

Q. How should researchers address contradictions in reactivity data between Ethyl 4-(ethoxymethyl)benzoate and structurally similar amines?

- Methodological Answer : Perform controlled replicates to isolate variables (e.g., solvent polarity, initiator concentration). Use ANOVA to assess statistical significance. Cross-reference with computational models (e.g., COSMO-RS for solubility predictions). Publish raw datasets and uncertainty analyses (e.g., error bars in conversion graphs) to facilitate meta-reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.